molecular formula C12H16N4S B3301193 N-[(6-methylpyridin-2-yl)methylideneamino]pyrrolidine-1-carbothioamide CAS No. 907549-72-8

N-[(6-methylpyridin-2-yl)methylideneamino]pyrrolidine-1-carbothioamide

Cat. No. B3301193
CAS RN: 907549-72-8
M. Wt: 248.35 g/mol
InChI Key: NTPQBGPSNWNHFH-UHFFFAOYSA-N
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Description

“N-[(6-methylpyridin-2-yl)methylideneamino]pyrrolidine-1-carbothioamide” is a chemical entity with an aptitude for disrupting tumor metastasis . It has shown efficacy in suppressing the growth of various cancerous cells . The CAS Number for this compound is 907549-72-8 .


Synthesis Analysis

The synthesis of this compound and its Co(II), Ni(II), and Cu(II) complexes have been reported . The compounds were characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “N-[(6-methylpyridin-2-yl)methylideneamino]pyrrolidine-1-carbothioamide” was characterized by single crystal X-ray diffraction method . The compound crystallizes in the monoclinic crystal system with P 1 21/c 1 space group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.24 . Its IUPAC name is “N-[(6-methyl-2-pyridinyl)methyl]-2-phenylethanamine dihydrochloride” and its InChI Code is "1S/C15H18N2.2ClH/c1-13-6-5-9-15(17-13)12-16-11-10-14-7-3-2-4-8-14;;/h2-9,16H,10-12H2,1H3;2*1H" .

Safety and Hazards

The safety information available indicates that the compound is an irritant . Further safety and hazard details are not provided in the available resources.

Future Directions

The compound has shown promise in the field of cancer research, particularly in disrupting tumor metastasis . Future research could focus on further exploring its potential applications in cancer treatment and understanding its mechanism of action.

properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methylideneamino]pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-10-5-4-6-11(14-10)9-13-15-12(17)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPQBGPSNWNHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=NNC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methylpyridin-2-yl)methylideneamino]pyrrolidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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